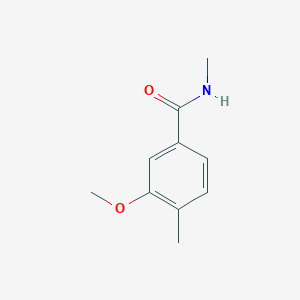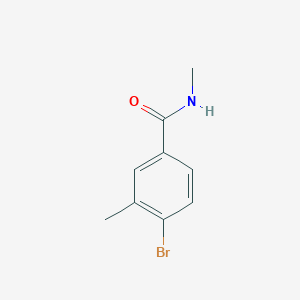![molecular formula C13H10F3NO B6321478 6-[3-(Trifluoromethyl)phenoxy]-2-picoline CAS No. 1357627-24-7](/img/structure/B6321478.png)
6-[3-(Trifluoromethyl)phenoxy]-2-picoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[3-(Trifluoromethyl)phenoxy]-2-picoline, also known as 6-TFPP, is a synthetic chemical compound with a wide range of applications in scientific research. It is a colorless, odourless, crystalline solid that has a melting point of 149-152 °C. 6-TFPP has been used in the synthesis of various organic compounds, and has also been employed in the development of a variety of pharmaceuticals, agrochemicals, and other industrial chemicals. Additionally, 6-TFPP has been studied for its potential therapeutic applications, as it has been found to possess a range of biochemical and physiological effects.
科学的研究の応用
6-[3-(Trifluoromethyl)phenoxy]-2-picoline has been employed in a variety of scientific research applications. It has been used in the synthesis of organic compounds, such as 5-aryl-4-hydroxy-3-methyl-1H-pyrrole-2-carboxylic acids and their derivatives, as well as in the synthesis of pharmaceuticals and agrochemicals. 6-[3-(Trifluoromethyl)phenoxy]-2-picoline has also been used in the development of a range of industrial chemicals, such as surfactants and solvents. Additionally, 6-[3-(Trifluoromethyl)phenoxy]-2-picoline has been used in the study of various biological processes, such as the metabolism of drugs and the action of enzymes.
作用機序
The mechanism of action of 6-[3-(Trifluoromethyl)phenoxy]-2-picoline is not yet fully understood. However, it is known to interact with various biological systems, including the nervous system, the cardiovascular system, and the immune system. It has been found to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, 6-[3-(Trifluoromethyl)phenoxy]-2-picoline has been found to interact with various receptors in the nervous system, including the GABAA and NMDA receptors, as well as the serotonin 5-HT3 receptor.
Biochemical and Physiological Effects
6-[3-(Trifluoromethyl)phenoxy]-2-picoline has been found to possess a range of biochemical and physiological effects. It has been found to have anticonvulsant, anxiolytic, and antidepressant properties, as well as to possess anti-inflammatory and analgesic effects. Additionally, 6-[3-(Trifluoromethyl)phenoxy]-2-picoline has been found to have neuroprotective and cardioprotective effects, as well as to possess anti-cancer and anti-diabetic properties.
実験室実験の利点と制限
The use of 6-[3-(Trifluoromethyl)phenoxy]-2-picoline in laboratory experiments has a number of advantages. It is a relatively inexpensive and readily available chemical compound, and it is stable and non-toxic. Additionally, 6-[3-(Trifluoromethyl)phenoxy]-2-picoline has a wide range of applications, making it a useful tool for a variety of scientific research projects. However, there are also some limitations to the use of 6-[3-(Trifluoromethyl)phenoxy]-2-picoline in laboratory experiments. It has been found to be rapidly metabolized by the body, making it difficult to study its effects over a long period of time. Additionally, its mechanism of action is not yet fully understood, making it difficult to predict its effects in certain situations.
将来の方向性
There are a number of potential future directions for the study of 6-[3-(Trifluoromethyl)phenoxy]-2-picoline. Further research into its mechanism of action could lead to a better understanding of its effects on various biological systems. Additionally, further research into its potential therapeutic applications could lead to the development of new drugs and treatments. Additionally, further research into its effects on drug metabolism could lead to the development of new drugs with improved pharmacokinetic properties. Finally, further research into its potential industrial applications could lead to the development of new chemicals and materials.
合成法
6-[3-(Trifluoromethyl)phenoxy]-2-picoline can be synthesized through a two-step process. In the first step, trifluoromethylphenol is reacted with sodium methoxide in methanol to produce 6-[3-(trifluoromethyl)phenoxy]methanol. This reaction is carried out at room temperature and requires a catalyst such as sodium hydroxide or potassium hydroxide. In the second step, 6-[3-(trifluoromethyl)phenoxy]methanol is reacted with picoline in anhydrous acetonitrile to produce 6-[3-(trifluoromethyl)phenoxy]-2-picoline. This reaction is carried out at a temperature of 80-90 °C and requires a catalyst such as sodium hydroxide or potassium hydroxide.
特性
IUPAC Name |
2-methyl-6-[3-(trifluoromethyl)phenoxy]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO/c1-9-4-2-7-12(17-9)18-11-6-3-5-10(8-11)13(14,15)16/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPCPOJAIYQQIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[3-(Trifluoromethyl)phenoxy]-2-picoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














